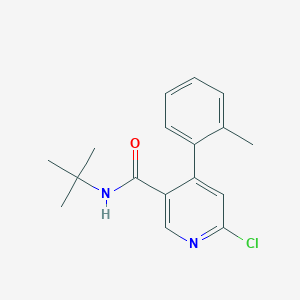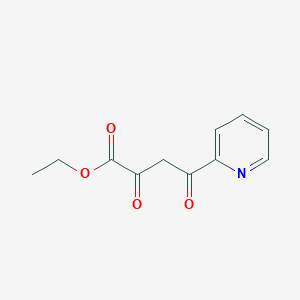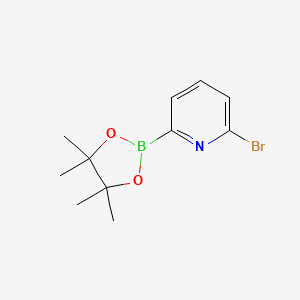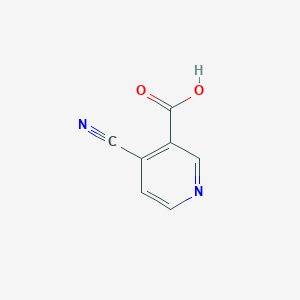
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Übersicht
Beschreibung
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound that has been synthesized for various applications in medicinal chemistry . It is an alkaloid that has been isolated from the Mexican cereoid, Backebergia militaris .
Synthesis Analysis
The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is complex and involves several key functional groups. The core structure is a tetrahydroisoquinoline, which is a type of isoquinoline, a nitrogen-containing heterocyclic aromatic compound .Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid are the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization . These reactions allow for the formation of the complex tetrahydroisoquinoline core structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid include a melting point of 260-265 °C (lit.) . It is soluble in 1N NaOH in methanol at a concentration of 25 mg/mL .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
The enantioselective synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved through dynamic kinetic resolution. This process involves CAL-B- or subtilisin Carlsberg-catalyzed enantioselective hydrolysis, yielding products with high enantiopurity and good yields (Paál et al., 2008).
Diastereoselective Synthesis
A diastereoselective synthesis method combines the Petasis synthesis of amino acids and the Pomeranz–Fritsch–Bobbitt synthesis. This approach uses chiral aminoacetaldehyde acetals for the stereochemical control in the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (Bułyszko et al., 2015).
Derivative Synthesis
Various substituted acetamide derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxamide have been synthesized. These derivatives exhibit unique chemical properties and potential applications in pharmaceuticals (Aghekyan & Panosyan, 2016).
Novel Derivatives Preparation
The preparation of novel derivatives with substitutions in key positions of the tetrahydroisoquinoline structure is possible. This expands the potential for unique biochemical interactions and applications (Aghekyan et al., 2009).
Alkaloid Synthesis
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile is used as a precursor for the synthesis of various alkaloids, including tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids. This demonstrates its role as a key intermediate in the production of complex natural compounds (Blank & Opatz, 2011).
Potential Therapeutic Applications
Research has indicated potential therapeutic applications of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. For instance, derivatives have shown local anesthetic activity, low acute toxicity, and high local anesthetic potency compared to lidocaine (Azamatov et al., 2023).
Structural Applications in Peptide Synthesis
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been used in peptide synthesis, providing insights into stereochemical control and conformational analysis. This application is crucial for the development of peptide-based drugs and biomolecules (Gees et al., 1993).
Crystallographic Studies
Studies on the interaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with other compounds have led to the formation of unique crystalline structures. Such research is vital for understanding molecular interactions and designing novel materials (Shishkina et al., 2019).
Zukünftige Richtungen
While specific future directions for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid were not found in the retrieved sources, compounds with similar structures have been identified as ‘privileged scaffolds’ for the design and synthesis of novel biologically active derivatives in drug development . This suggests potential future research directions in exploring the medicinal applications of this compound.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-9-5-7-3-4-13-11(12(14)15)8(7)6-10(9)17-2/h5-6,11,13H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPCZCANFUBIEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480500 | |
| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
CAS RN |
41143-95-7 | |
| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















